N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and an imidazolidinone core. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction conditions, leading to consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)acetamide
- N-(4-Hydroxy-3-methoxybenzyl)acetamide
- 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
Uniqueness
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide stands out due to its imidazolidinone core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C25H22ClN3O4 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-33-21-9-5-6-17(14-21)16-28-22(15-23(30)27-19-12-10-18(26)11-13-19)24(31)29(25(28)32)20-7-3-2-4-8-20/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
NHPOQFXSDMSKST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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